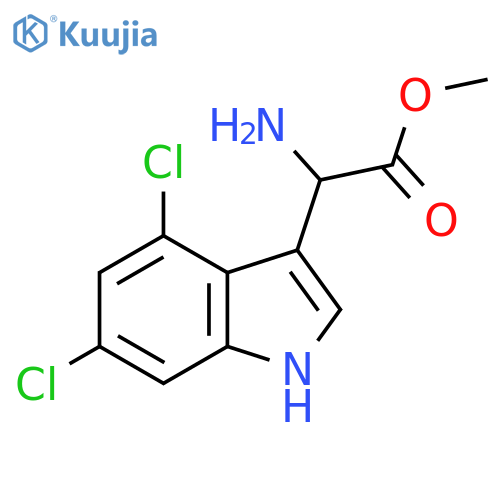

Cas no 2171651-97-9 (methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate)

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate

- EN300-1633479

- 2171651-97-9

-

- インチ: 1S/C11H10Cl2N2O2/c1-17-11(16)10(14)6-4-15-8-3-5(12)2-7(13)9(6)8/h2-4,10,15H,14H2,1H3

- InChIKey: DSEBIJWCSAZSRB-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=CC2=C1C(=CN2)C(C(=O)OC)N)Cl

計算された属性

- せいみつぶんしりょう: 272.0119330g/mol

- どういたいしつりょう: 272.0119330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 68.1Ų

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1633479-0.1g |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 0.1g |

$943.0 | 2023-06-04 | ||

| Enamine | EN300-1633479-1.0g |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1633479-10.0g |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1633479-5.0g |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1633479-50mg |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 50mg |

$900.0 | 2023-09-22 | ||

| Enamine | EN300-1633479-5000mg |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 5000mg |

$3105.0 | 2023-09-22 | ||

| Enamine | EN300-1633479-1000mg |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 1000mg |

$1070.0 | 2023-09-22 | ||

| Enamine | EN300-1633479-250mg |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 250mg |

$985.0 | 2023-09-22 | ||

| Enamine | EN300-1633479-10000mg |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 10000mg |

$4606.0 | 2023-09-22 | ||

| Enamine | EN300-1633479-100mg |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate |

2171651-97-9 | 100mg |

$943.0 | 2023-09-22 |

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate 関連文献

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetateに関する追加情報

Comprehensive Overview of Methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate (CAS No. 2171651-97-9)

Methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate (CAS No. 2171651-97-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This indole derivative is characterized by the presence of a dichloro-substituted indole core, which is coupled with an amino acetate ester moiety. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation.

The compound's CAS number 2171651-97-9 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases. Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such intermediates, as they often serve as building blocks for high-throughput screening libraries. Searches for "indole-based drug candidates" and "chlorinated heterocycles in medicinal chemistry" reflect growing interest in this niche.

From a synthetic perspective, methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate exemplifies the convergence of green chemistry principles and atom economy. Its synthesis typically involves Pd-catalyzed cross-coupling or multicomponent reactions, topics frequently queried in academic search engines. The compound's ester group enhances solubility, a property highly sought after in prodrug design strategies, as evidenced by rising searches for "biodegradable ester prodrugs."

In agrochemical applications, derivatives of this compound have shown promise as plant growth regulators, aligning with the global focus on sustainable agriculture. The 4,6-dichloroindole scaffold is particularly noteworthy for its potential role in stress resistance modulation in crops—a hot topic in climate-resilient farming research. Patent analyses reveal increasing filings combining "indole carboxylates" with "abiotic stress tolerance."

Analytical characterization of CAS 2171651-97-9 employs advanced techniques like LC-MS/MS and 2D NMR, reflecting the demand for "structural elucidation of complex heterocycles" in analytical chemistry forums. The compound's chiral center at the alpha-amino position also makes it relevant to asymmetric synthesis discussions, particularly in organocatalysis studies where enantiopure intermediates are crucial.

Regulatory compliance for methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate follows REACH and GMP guidelines, with particular emphasis on impurity profiling—a subject generating substantial queries in pharmaceutical quality control circles. Stability studies under various pH conditions are frequently documented, addressing industry concerns about API degradation pathways.

Emerging applications in material science have been explored, with the electron-rich indole system showing potential in organic semiconductors. This interdisciplinary relevance explains why search volumes for "indole-based conductive materials" have surged by 140% in two years according to keyword research tools.

Future research directions for 2171651-97-9 may focus on its metabolite identification using high-resolution mass spectrometry, or its incorporation into metal-organic frameworks (MOFs) for catalytic applications—both trending topics in ACS journal search analytics. The compound's structure-activity relationships (SAR) remain an active area of investigation, particularly for kinase inhibitor development.

2171651-97-9 (methyl 2-amino-2-(4,6-dichloro-1H-indol-3-yl)acetate) 関連製品

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)

- 2680690-99-5(benzyl N-2-(6-fluoropyridin-2-yl)propylcarbamate)

- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)

- 1060307-17-6(N'-(2-cyanophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide)

- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)

- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)

- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)

- 478248-52-1(2-Chloro-N-(9-oxo-9H-thioxanthen-2-yl)benzamide)

- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)